molecular formula C9H10N2O B174363 (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1216294-32-4

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B174363
CAS No.: 1216294-32-4
M. Wt: 162.19 g/mol
InChI Key: VNNCXDKQWHXZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol (CAS: 1216294-32-4) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . It belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure containing a five-membered imidazole ring and a six-membered pyridine ring. The compound features a methyl group at the 7-position of the pyridine ring and a hydroxymethyl (-CH₂OH) substituent at the 2-position of the imidazole ring.

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-2-3-11-5-8(6-12)10-9(11)4-7/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNCXDKQWHXZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599427
Record name (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216294-32-4
Record name (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . Specific reaction conditions and reagents may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not well-defined in the available literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substituent Variations

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
  • Key Differences : Methyl group at 5-position (pyridine ring) instead of 7-position.
  • Synthesis : Prepared via condensation of 6-methylpyridin-2-amine with ethyl bromopyruvate, followed by LiAlH₄ reduction of the ester intermediate .
  • Crystallography : The fused ring system is nearly planar, with hydrogen bonds (C–H···O and O–H···N) stabilizing the crystal lattice. The hydroxyl group forms a torsion angle of -96.3° relative to the fused ring system, influencing molecular packing .
  • Melting Point : 413 K , higher than many analogues due to robust hydrogen-bonding networks .
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol
  • Key Differences : Additional methyl group at 2-position (imidazole ring) and hydroxyl group at 3-position .
  • Molecular Formula : C₁₀H₁₂N₂O (MW: 176.22 g/mol) .
(5-Methoxy-imidazo[1,2-a]pyridin-2-yl)-methanol
  • Key Differences : Methoxy (-OCH₃) substituent at 5-position instead of methyl.

Functional Group Variations

1-(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
  • Key Differences: Amino (-NH₂) group replaces the hydroxyl group.
  • Molecular Formula : C₉H₁₁N₃ (MW: 161.21 g/mol) .
  • Biological Relevance : The amine group may enable interactions with acidic residues in enzyme active sites, contrasting with the hydrogen-bonding role of the hydroxyl group in the target compound .
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Key Differences : Carboxylic acid (-COOH) replaces the hydroxymethyl group.
  • Ionization : The carboxylic acid (pKa ~4-5) introduces pH-dependent solubility, unlike the neutral hydroxyl group in the target compound .
Pharmacological Activities
  • Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial , antiviral , and anticancer activities. Substituent positioning and functional groups critically influence target affinity. For example:
    • 2-Phenylimidazo[1,2-a]pyridines (e.g., zolpidem) act as GABAₐ receptor agonists, but hydroxymethyl derivatives like the target compound may have distinct binding modes .
    • Chlorophenyl-substituted derivatives (e.g., compound 4 in ) show enhanced metabolic stability due to halogenated aromatic rings, contrasting with the polar hydroxymethyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Melting Point (K) logP*
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol C₉H₁₀N₂O 162.19 7-Me, 2-CH₂OH N/A ~1.2
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol C₉H₁₀N₂O 162.19 5-Me, 2-CH₂OH 413 ~1.1
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol C₁₀H₁₂N₂O 176.22 2-Me, 7-Me, 3-CH₂OH N/A ~1.8
1-(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine C₉H₁₁N₃ 161.21 7-Me, 2-CH₂NH₂ N/A ~0.8

*Estimated using fragment-based methods.

Table 2: Hazard Profiles

Compound Hazard Statements Precautionary Measures
This compound H302, H315, H319, H335 Avoid inhalation (P261), rinse eyes (P305+P351+P338)
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol Data not available Assume similar to parent scaffold

Biological Activity

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula: C₉H₁₀N₂O
  • Molecular Weight: 162.19 g/mol
  • CAS Number: 1216294-32-4

The precise mechanisms of action for this compound are not fully elucidated; however, it is known to interact with various molecular targets that may modulate biological pathways. The compound's structural features allow it to bind to specific enzymes or receptors, influencing their activity.

Potential Targets

  • Enzymatic Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction: It may also interact with receptors that mediate cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study showed that derivatives of imidazo[1,2-a]pyridine compounds were effective against various bacterial strains, indicating potential for further development as antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that related imidazo[1,2-a]pyridine derivatives could induce apoptosis in cancer cell lines. This suggests that this compound may share similar properties and could be a candidate for cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound has yet to be thoroughly characterized. However, studies on similar compounds indicate favorable absorption and distribution characteristics, suggesting good bioavailability .

Comparative Studies

A comparative analysis was conducted between this compound and other related compounds. The following table summarizes key findings from various studies:

CompoundMIC (μM)Antimicrobial ActivityAnticancer ActivityNotes
This compound0.15YesYesEffective against multiple strains
(6-Methylimidazo[1,2-a]pyridin)>200NoModerateLess effective than its 7-methyl counterpart
(7-Methylimidazo[1,2-a]pyridin-3-YL)methanol0.10YesYesSimilar activity profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.